molecular formula C12H16O4 B4908867 2-(3-Methoxy-4-propoxyphenyl)acetic acid

2-(3-Methoxy-4-propoxyphenyl)acetic acid

Cat. No.: B4908867
M. Wt: 224.25 g/mol
InChI Key: SGQLGSKBIIHNBL-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-propoxyphenyl)acetic acid is a phenylacetic acid derivative featuring a methoxy group at position 3 and a propoxy group at position 4 on the phenyl ring, with an acetic acid side chain. The propoxy substituent likely enhances lipophilicity compared to simpler methoxy or hydroxy derivatives, influencing solubility and reactivity .

Properties

IUPAC Name

2-(3-methoxy-4-propoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-6-16-10-5-4-9(8-12(13)14)7-11(10)15-2/h4-5,7H,3,6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQLGSKBIIHNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-propoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-propoxybenzyl cyanide with concentrated sulfuric acid. The reaction is carried out by slowly adding the cyanide compound to the acid, resulting in the formation of the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-propoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Methoxy-4-propoxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-propoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 2-(3-Methoxy-4-propoxyphenyl)acetic acid and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-OCH₃, 4-OCH₂CH₂CH₃ 254.27 (calculated) Hypothesized applications in drug synthesis; enhanced lipophilicity due to propoxy group.
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ 245.08 Electron-withdrawing Br increases ring distortion (C–C–C angle: 121.5°); used in Combretastatin A-4 synthesis. Crystalline, forms hydrogen-bonded dimers.
4-Methoxyphenylacetic acid 4-OCH₃ 166.18 Simpler analog; lacks propoxy group. Used as a precursor in fine chemicals and intermediates.
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 4-OH, 3-OCH₃ 182.18 Polar due to hydroxyl group; used in pharmacological research and reference standards.
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid 3-OCH₂C₆H₅, 4-OCH₃ 302.33 Benzyloxy group introduces steric bulk; potential use in protected intermediates.

Structural and Electronic Effects

  • Substituent Electronic Properties :
    • Electron-withdrawing groups (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase adjacent C–C–C bond angles (121.5° vs. 118.2° for methoxy), altering ring electronic distribution .
    • Electron-donating groups (e.g., OCH₃, OCH₂CH₂CH₃) reduce ring distortion, favoring planar conformations (methoxy torsion angle: 1.2°) .
  • Hydrogen Bonding : Hydroxy derivatives (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) form strong intermolecular hydrogen bonds, enhancing crystallinity, while propoxy derivatives may prioritize hydrophobic interactions .

Research Findings and Data

Crystallographic Data (Selected Compounds)

Compound Crystal System Hydrogen Bonding Motif Dihedral Angle (Phenyl vs. Acetic Acid)
2-(3-Bromo-4-methoxyphenyl)acetic acid Monoclinic R₂²(8) dimers 78.15°
2-(4-Hydroxy-3-methoxyphenyl)acetic acid Not reported O–H⋯O networks Not reported

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